molecular formula C15H28N2O4 B12992820 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid

2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid

Cat. No.: B12992820
M. Wt: 300.39 g/mol
InChI Key: SMTAUVNWZRUQDL-UHFFFAOYSA-N
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Description

2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound with a molecular formula of C14H26N2O4 and a molecular weight of 286.37 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves multiple steps. The starting materials typically include tert-butyl acetoacetate and piperidine derivatives. The reaction proceeds through a series of steps including condensation, reduction, and protection/deprotection reactions .

    Condensation: The initial step involves the condensation of tert-butyl acetoacetate with a piperidine derivative under basic conditions.

    Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as sodium borohydride.

    Protection/Deprotection: The final step involves the protection of the amino group followed by deprotection to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid apart from similar compounds is its unique structure, which allows for specific interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

2-[2-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)7-8-16-10-12-6-4-5-9-17(12)11-13(18)19/h12,16H,4-11H2,1-3H3,(H,18,19)

InChI Key

SMTAUVNWZRUQDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1CCCCN1CC(=O)O

Origin of Product

United States

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